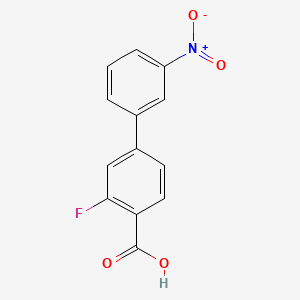

2-Fluoro-4-(3-nitrophenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Fluoro-4-(3-nitrophenyl)benzoic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C7H4FNO4 .

Synthesis Analysis

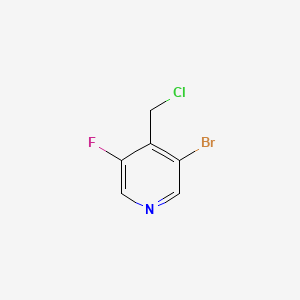

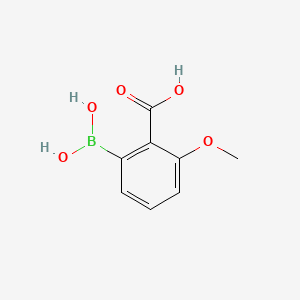

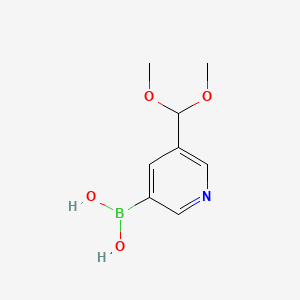

The synthesis of “2-Fluoro-4-(3-nitrophenyl)benzoic acid” involves several steps . The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(3-nitrophenyl)benzoic acid” can be found in various chemical databases . It has a molecular weight of 185.109 Da .

Physical And Chemical Properties Analysis

“2-Fluoro-4-(3-nitrophenyl)benzoic acid” is a solid at 20°C . It has a melting point of 172.0 to 176.0°C .

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Drug Development

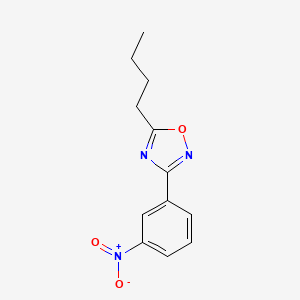

In synthetic chemistry, fluorinated benzoic acids are crucial intermediates for developing pharmaceuticals, agrochemicals, and organic materials. The fluorine atom introduces unique reactivity due to its electronegativity and size, affecting the acid's electronic structure and reactivity. For instance, the synthesis of complex biphenyl structures, which are core components in many drugs and advanced materials, often utilizes fluorinated intermediates for their ability to undergo selective reactions (Qiu et al., 2009). The presence of a nitro group further adds to the compound's versatility, serving as a handle for further transformations or influencing the biological activity of potential drug molecules.

Environmental Science and Degradation Studies

Fluorinated compounds, including those with benzoic acid motifs, are of interest in environmental science, particularly regarding their stability, degradation pathways, and impact on ecosystems. Studies on related compounds, such as nitisinone, highlight the importance of understanding the stability and degradation products of these chemicals in various environmental conditions (Barchańska et al., 2019). Such insights are crucial for assessing the environmental fate of fluorinated benzoic acids and addressing potential ecological risks.

Biochemical Applications

In biochemistry, the interaction of fluorinated benzoic acids with biological systems is an area of ongoing research, with implications for drug discovery and understanding biochemical pathways. Fluorinated compounds can influence the activity of enzymes, receptors, and other proteins, making them valuable tools for probing biological mechanisms and potential therapeutic agents. For example, studies on benzoic acid derivatives highlight their roles in modulating gut functions and potential as antibacterial and antifungal preservatives (Mao et al., 2019).

Materials Science and Photophysical Properties

The unique electronic properties of fluorinated and nitro-substituted benzoic acids make them interesting candidates for materials science applications, including the development of fluorescent chemosensors and liquid crystals. These compounds can be engineered to exhibit specific photophysical properties, making them suitable for sensing applications or as components in advanced optical materials (Roy, 2021; Hird, 2007).

Safety And Hazards

Propiedades

IUPAC Name |

2-fluoro-4-(3-nitrophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLCAFGFFSUWNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681381 |

Source

|

| Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(3-nitrophenyl)benzoic acid | |

CAS RN |

1261968-85-7 |

Source

|

| Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)